molecular formula C18H13N3O5 B4064134 N-(2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide

N-(2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide

Cat. No.: B4064134
M. Wt: 351.3 g/mol
InChI Key: YJYZBLHGLIXFFY-UHFFFAOYSA-N
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Description

N-(2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide, commonly known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Characterization of Modified Electrodes

EDTA-Phenoxyamide Modified Glassy Carbon Electrode : EDTA-phenoxyamide modified glassy carbon electrode (EDTA-GC) was developed through a surface synthesis involving the grafting of nitrophenyl to glassy carbon, followed by reduction to an amine group and modification with EDTA. This electrode has been characterized for its potential as a metal sensor, demonstrating complexation with Pb^2+ ions, which could offer insights into the development of sensitive detection systems for environmental and analytical applications (Üstündağ & Solak, 2009).

Antidepressant Activity of Furamidine Derivatives

Potential Antidepressant Activities : A series of 5-phenyl-2-furamidines, showing structural similarities to the query compound, was synthesized and evaluated for antidepressant activities. Modifications in the phenyl ring, including nitro or amino groups, increased antidepressant activity without possessing anticholinergic and antihistaminic activities common to tricyclic antidepressants, suggesting a novel chemical class of antidepressants (Pong et al., 1984).

Electrochemical and Colorimetric Detection Applications

Colorimetric Detection of Cyanide : N-nitrophenyl benzamide derivatives, structurally related to the compound of interest, have been developed as chemosensors for cyanide in an aqueous environment. Their high selectivity toward CN− offers a practical system for monitoring CN− concentrations, which could be adapted for similar compounds (Sun, Wang, & Guo, 2009).

Novel Polyamide and Polyimide Materials

Aromatic Polyamides and Polyimides : Research into polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl]phthalimidine and similar backbones has led to materials with high thermal stability, solubility in polar solvents, and potential for application in heat-sensitive devices due to their fluorescence properties. These materials exhibit high glass transition temperatures and stability, making them suitable for advanced material applications (Yang & Lin, 1994; Yang & Lin, 1995).

Properties

IUPAC Name

N-[2-[(3-nitrophenyl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c22-17(19-12-5-3-6-13(11-12)21(24)25)14-7-1-2-8-15(14)20-18(23)16-9-4-10-26-16/h1-11H,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYZBLHGLIXFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide
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N-(2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide
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N-(2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide
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N-(2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide
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N-(2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide
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N-(2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide

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